molecular formula C10H10N2O4 B2600246 (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium CAS No. 339096-75-2

(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium

Cat. No.: B2600246
CAS No.: 339096-75-2
M. Wt: 222.2
InChI Key: QUBIWEXDYPAGHX-YRNVUSSQSA-N
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Description

(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and an oxidoazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium typically involves the reaction of 4-nitrophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of catalytic reduction, where nanostructured materials serve as catalysts to facilitate the reduction of 4-nitrophenol . The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes utilize advanced nanostructured catalysts to enhance the efficiency and scalability of the reaction. The industrial methods are designed to optimize the reaction conditions, including temperature, pressure, and solvent choice, to achieve maximum yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

N-methyl-3-(4-nitrophenyl)-3-oxopropan-1-imine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIWEXDYPAGHX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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